Navigating Isotopic Purity and Enrichment of Oleic Acid-d17: A Technical Guide
Navigating Isotopic Purity and Enrichment of Oleic Acid-d17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Oleic Acid-d17. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this deuterated fatty acid in their work. This guide covers the synthesis, analysis, and application of Oleic Acid-d17, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Isotopic Purity and Enrichment of Commercially Available Oleic Acid-d17
Oleic Acid-d17 is a stable isotope-labeled analog of oleic acid, widely used as an internal standard for the quantification of its unlabeled counterpart in various biological matrices by mass spectrometry. The utility of Oleic Acid-d17 is critically dependent on its isotopic purity and the degree of deuterium enrichment. Several commercial suppliers offer Oleic Acid-d17, each with its own specifications for isotopic purity. A summary of this information is provided in the table below to facilitate easy comparison.
| Supplier | Product Name | Isotopic Purity/Enrichment | Notes |
| Cayman Chemical | Oleic Acid-d17 | ≥99% deuterated forms (d1-d17) | Provided as a solution in methyl acetate. |
| FB Reagents | Oleic acid-d17 | 98% Deuterium enrichment | Stored at -20°C under argon. |
| InvivoChem | Oleic acid-d17 | ≥98% |
This table is a summary of publicly available data from supplier websites and may not reflect the most current product specifications. It is always recommended to consult the Certificate of Analysis for a specific lot.
Experimental Protocols for Determining Isotopic Purity and Enrichment
Accurate determination of the isotopic purity and enrichment of Oleic Acid-d17 is crucial for its effective use in quantitative studies. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of fatty acids. The following protocol outlines a general procedure for the determination of isotopic enrichment of Oleic Acid-d17.
Objective: To determine the isotopic enrichment of Oleic Acid-d17 by analyzing the mass distribution of its methyl ester derivative.
Materials:
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Oleic Acid-d17 sample
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Methanol (anhydrous)
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Acetyl chloride or 2% H2SO4 in methanol
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Hexane (GC grade)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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GC-MS instrument with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
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Derivatization to Fatty Acid Methyl Esters (FAMEs):
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Accurately weigh approximately 1 mg of Oleic Acid-d17 into a glass reaction vial.
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Add 1 mL of 2% methanolic H2SO4.
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Seal the vial and heat at 60°C for 1 hour.
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Allow the vial to cool to room temperature.
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Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
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Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.
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Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
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Dry the hexane extract over anhydrous sodium sulfate.
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GC-MS Analysis:
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Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.
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GC Conditions (example):
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Inlet temperature: 250°C
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Carrier gas: Helium at a constant flow rate of 1 mL/min.
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Oven program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
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MS Conditions (example):
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Ionization mode: Electron Ionization (EI) at 70 eV.
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Mass scan range: m/z 50-400.
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Acquisition mode: Full scan.
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-
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Data Analysis:
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Identify the peak corresponding to oleic acid methyl ester.
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Extract the mass spectrum for this peak.
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Determine the relative abundances of the molecular ion (M+) and the isotopologues (M+1, M+2, etc.).
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Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical natural abundance of isotopes for unlabeled oleic acid methyl ester.
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Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is another widely used technique for lipid analysis and can be employed to assess the isotopic purity of Oleic Acid-d17, particularly in complex mixtures.
Objective: To determine the isotopic enrichment of Oleic Acid-d17 using LC-MS.
Materials:
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Oleic Acid-d17 sample
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid or ammonium acetate (for mobile phase modification)
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LC-MS system with a C18 reversed-phase column
Procedure:
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Sample Preparation:
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Dissolve a known amount of Oleic Acid-d17 in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.
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LC-MS Analysis:
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LC Conditions (example):
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Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile phase A: Water with 0.1% formic acid.
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Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
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Gradient: Start with 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
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Flow rate: 0.3 mL/min.
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Column temperature: 40°C.
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MS Conditions (example):
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Ionization mode: Electrospray Ionization (ESI) in negative mode.
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Mass scan range: m/z 200-400.
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Acquisition mode: Full scan.
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-
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Data Analysis:
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Extract the ion chromatogram for the deprotonated molecule [M-H]⁻ of Oleic Acid-d17.
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Obtain the mass spectrum for the corresponding peak.
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Analyze the isotopic cluster to determine the distribution of deuterated species and calculate the average deuterium enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Deuterium (²H) NMR spectroscopy is a direct and powerful method for determining the sites and extent of deuteration in a molecule.
Objective: To quantitatively assess the deuterium enrichment of Oleic Acid-d17 using ²H NMR.
Materials:
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Oleic Acid-d17 sample
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Deuterated solvent with a known ²H concentration for internal calibration (e.g., Chloroform-d with a known enrichment) or a non-deuterated solvent if using an external standard.
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NMR spectrometer equipped with a deuterium probe.
Procedure:
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Sample Preparation:
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Dissolve a sufficient amount of Oleic Acid-d17 in a suitable non-deuterated solvent (e.g., chloroform) in a 5 mm NMR tube. The use of a non-deuterated solvent is unconventional but necessary to avoid overwhelming the signal from the analyte.[1]
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-
²H NMR Acquisition:
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Instrument Setup: Tune the NMR probe to the deuterium frequency.
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Acquisition Parameters (example):
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Pulse sequence: A simple pulse-acquire sequence.
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Acquisition time: 1-2 seconds.
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Relaxation delay: 5 times the longest T1 relaxation time of the deuterium nuclei to ensure full relaxation and accurate quantification.
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Number of scans: Sufficient to obtain a good signal-to-noise ratio.
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Proton decoupling may be applied to simplify the spectrum, though it is often not necessary for ²H NMR.
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-
-
Data Analysis:
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Process the FID to obtain the ²H NMR spectrum.
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Integrate the signals corresponding to the deuterium atoms in Oleic Acid-d17.
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The chemical shifts in the ²H spectrum will be very similar to those in the ¹H spectrum, allowing for the assignment of signals to specific positions in the molecule.
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The integral of the deuterium signals relative to an internal or external standard of known concentration can be used to determine the absolute amount of deuterium at each site.
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The isotopic enrichment can be calculated by comparing the observed integral to the theoretical integral for 100% enrichment.
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Visualization of Workflows and Pathways
Experimental Workflow for Lipidomics using Oleic Acid-d17
Oleic Acid-d17 is commonly used as an internal standard in lipidomics workflows to ensure accurate quantification of endogenous oleic acid. The following diagram illustrates a typical experimental workflow.
Caption: A typical lipidomics workflow using Oleic Acid-d17 as an internal standard.
Oleic Acid-Induced Protein Kinase C Signaling Pathway
Oleic acid is not only a component of cellular lipids but also a signaling molecule that can activate various intracellular pathways. One such pathway involves the activation of Protein Kinase C (PKC), which can lead to diverse cellular responses, including cell proliferation.[2][3][4]
Caption: Simplified diagram of Oleic Acid-induced Protein Kinase C (PKC) activation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Oleic acid-induced mitogenic signaling in vascular smooth muscle cells. A role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Oleic acid promotes changes in the subcellular distribution of protein kinase C in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
